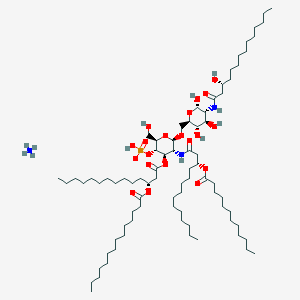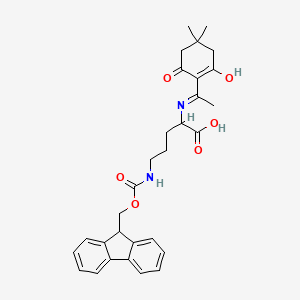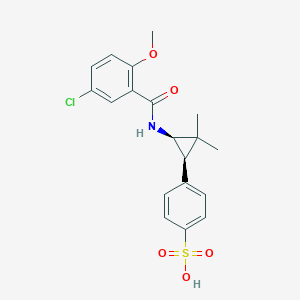
2-(2,6-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide
Overview
Description
Scientific Research Applications
Chemical Properties and Synthesis
Benzofused thiazole derivatives, similar in structure to 2-(2,6-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide, have been synthesized and evaluated for various applications, including antioxidant and anti-inflammatory agents. The synthesis involves a cyclocondensation reaction of carboxylic acid with 2-aminothiophenol in POCl3. These compounds exhibit potential in vitro anti-inflammatory and antioxidant activities, with distinct activity observed in specific derivatives (3c, 3d, and 3e). Molecular docking studies further support their potential therapeutic applications (Raut et al., 2020).
Biological and Pharmacological Significance
Thiazole and benzothiazole derivatives are known for their broad spectrum of biological activities. The coupling of (thio)urea and benzothiazole results in compounds with enhanced physicochemical and biological properties, important in medicinal chemistry. Examples include Frentizole (a UBT derivative) used for treating rheumatoid arthritis and systemic lupus erythematosus, and Bentaluron and Bethabenthiazuron, which are commercial fungicides. This review emphasizes the chemical aspects and pharmacological activities of these compounds, covering synthetic methodologies and highlighting their potential as therapeutic agents (Rosales-Hernández et al., 2022).
Chemical Transformations and Biological Properties
The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, have been extensively studied. These derivatives display a range of biological activities such as insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative effects. The study of these compounds over the past three decades has shown their prevalence in both natural molecules and synthetic drugs, demonstrating their significant role in pharmaceuticals (Abdurakhmanova et al., 2018).
Optoelectronic Materials
The incorporation of thiazole derivatives into π-extended conjugated systems has been found valuable for creating novel optoelectronic materials. These compounds, especially when polyhalogenated, serve as major starting materials for polysubstituted fluorescent quinazolines. They exhibit electroluminescent properties and are used in organic light-emitting diodes (OLEDs), nonlinear optical materials, and colorimetric pH sensors. Their diverse applications highlight their potential in the field of material science (Lipunova et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2-[2-(2,6-difluoroanilino)-1,3-thiazol-4-yl]phenol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2OS.BrH/c16-10-5-3-6-11(17)14(10)19-15-18-12(8-21-15)9-4-1-2-7-13(9)20;/h1-8,20H,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPFRDFOHQMKAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)NC3=C(C=CC=C3F)F)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrF2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[di((2)H3)methylamino]benzoic acid](/img/structure/B1436952.png)

![5,6-dideuterio-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one](/img/structure/B1436956.png)
![3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one](/img/structure/B1436957.png)
![4,6-Dibromopyrazolo[1,5-a]pyridine](/img/structure/B1436958.png)

![(R)-4-((3R,5R,8S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1436962.png)


![(S,Z)-3-(((1R,3aR,3'R,4R,7aR)-7a-Methyl-1-((R)-6-methylheptan-2-yl)octahydrospiro[indene-4,2'-oxiran]-3'-yl)methylene)-4-methylenecyclohexan-1-ol](/img/structure/B1436968.png)
![3-[2-Chloro-5-(trifluoromethyl)phenoxy]azetidine](/img/structure/B1436969.png)